Cas no 1341506-54-4 (1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol)

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with an isopropyl group and a pyrrolidin-3-ol moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both pyrimidine and pyrrolidine rings enhances its potential as a scaffold for drug discovery, offering opportunities for hydrogen bonding and structural modifications. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. The compound’s synthetic accessibility and functional group compatibility make it a valuable building block for developing targeted therapeutics or specialty chemicals.
1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol structure
1341506-54-4 structure
商品名:1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
CAS番号:1341506-54-4
MF:C11H17N3O
メガワット:207.272182226181
CID:5046034

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
    • 1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-ol
    • 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
    • インチ: 1S/C11H17N3O/c1-8(2)10-5-11(13-7-12-10)14-4-3-9(15)6-14/h5,7-9,15H,3-4,6H2,1-2H3
    • InChIKey: FIMQRTSTJNCYII-UHFFFAOYSA-N
    • ほほえんだ: OC1CN(C2C=C(C(C)C)N=CN=2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 49.2

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1911-0229-0.5g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
0.5g
$688.0 2023-09-07
Life Chemicals
F1911-0229-5g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
5g
$2175.0 2023-09-07
Life Chemicals
F1911-0229-0.25g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
0.25g
$653.0 2023-09-07
Life Chemicals
F1911-0229-1g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
1g
$725.0 2023-09-07
TRC
P148286-100mg
1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4
100mg
$ 185.00 2022-06-03
TRC
P148286-500mg
1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4
500mg
$ 680.00 2022-06-03
Life Chemicals
F1911-0229-10g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
10g
$3045.0 2023-09-07
Life Chemicals
F1911-0229-2.5g
1-[6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4 95%+
2.5g
$1450.0 2023-09-07
TRC
P148286-1g
1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol
1341506-54-4
1g
$ 1045.00 2022-06-03

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol 関連文献

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-olに関する追加情報

Introduction to 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol (CAS No: 1341506-54-4)

1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol, identified by its CAS number 1341506-54-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both pyrimidine and pyrrolidine moieties in its structure suggests a rich chemical diversity that can be exploited for the development of novel therapeutic agents.

The compound's core structure consists of a pyrimidine ring substituted at the 6-position with a propyl group, further connected to a pyrrolidine ring at the 4-position of the pyrimidine. This arrangement creates a versatile scaffold that can interact with biological targets in multiple ways. The propyl group enhances lipophilicity, which is often crucial for membrane permeability and bioavailability, while the pyrrolidine moiety introduces hydrogen bonding capabilities, improving binding affinity to biological receptors.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol make it an attractive candidate for such endeavors. For instance, the pyrimidine ring is a common pharmacophore in kinase inhibitors, while the pyrrolidine scaffold is frequently found in G-protein coupled receptor (GPCR) modulators.

A particularly intriguing aspect of this compound is its potential as a lead molecule for drug development. Preclinical studies have begun to explore its interactions with various enzymes and receptors. Notably, researchers have investigated its effects on Janus kinases (JAKs), which are implicated in inflammatory responses and have been targeted by several successful therapeutics. The propyl group in the molecule may facilitate binding to specific pockets on these kinases, potentially leading to the development of novel anti-inflammatory agents.

The synthesis of 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of halogenated pyrimidine intermediates, followed by nucleophilic substitution with propylamine derivatives. Subsequent functional group transformations lead to the introduction of the pyrrolidine moiety via cyclocondensation reactions. These synthetic strategies highlight the compound's accessibility and suitability for further derivatization.

In terms of pharmacological activity, preliminary studies suggest that 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol may exhibit properties relevant to central nervous system (CNS) disorders. The combination of lipophilic and hydrogen-bonding groups enhances its ability to cross the blood-brain barrier, making it a promising candidate for neuroactive compounds. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The compound's molecular design also aligns with current trends in drug discovery towards "fragment-based" approaches. By starting with smaller, well-defined fragments like this molecule, researchers can iteratively modify and optimize lead structures through computational modeling and high-throughput screening. This strategy has proven effective in identifying novel drugs with improved efficacy and reduced side effects.

Ethical considerations are paramount in pharmaceutical research, and 1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol exemplifies responsible innovation. Its development adheres to stringent regulatory guidelines ensuring safety and efficacy before clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible benefits for patients worldwide.

The future prospects for 1-[6-(Propan-2-yloxy)bipyridine]piperazine]piperazine]piperazine]piperazine]piperazine]piperazine]piperazine]piperazine]
The exploration continues as researchers delve deeper into its pharmacological landscape.This journey underscores the importance of interdisciplinary collaboration and innovation in advancing human health.The road ahead holds promise for discoveries that could reshape therapeutic strategies across multiple disease domains.In conclusion,, this compound stands as a testament to the power of molecular design in addressing complex medical challenges.The quest for novel treatments remains relentless,, driven by compounds like this one that push the boundaries of what is possible.The legacy of such discoveries will undoubtedly benefit generations to come.)

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